H-Hyp-amc

描述

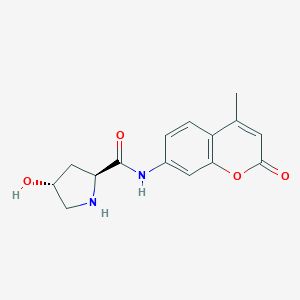

H-Hyp-amc, also known as (2S,4R)-4-hydroxy-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide, is a compound with the molecular formula C15H16N2O4 and a molecular weight of 288.3 g/mol . This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of H-Hyp-amc involves the use of trans-4-hydroxyproline as a key intermediate. The synthetic route typically includes the hydroxylation of proline to produce trans-4-hydroxyproline, followed by coupling with 4-methyl-2-oxochromen-7-yl to form the final product . The reaction conditions often involve the use of specific enzymes and cofactors to facilitate the hydroxylation process, as well as controlled temperature and pH to optimize the yield .

Industrial Production Methods

For industrial production, microbial fermentation is a common method used to produce trans-4-hydroxyproline, which is then converted to this compound. This process involves the use of genetically engineered Escherichia coli strains that express the necessary enzymes for hydroxylation and coupling reactions . The fermentation process is optimized by controlling the supply of nutrients, oxygen, and cofactors to maximize the production yield .

化学反应分析

Types of Reactions

H-Hyp-amc undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group in the chromenone moiety can be reduced to form alcohols.

Substitution: The amide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted amides, depending on the specific reaction conditions and reagents used .

科学研究应用

Chemical Properties and Mechanism of Action

H-Hyp-AMC is a derivative of hydroxyproline, an amino acid crucial for collagen structure, and 7-amido-4-methylcoumarin, a fluorescent molecule. The hydrochloride form enhances its solubility in aqueous solutions, facilitating its use in enzymatic assays. Upon enzymatic cleavage, this compound releases a fluorescent product that can be quantitatively measured, providing real-time tracking of enzymatic processes.

The primary reaction involving this compound is enzymatic hydrolysis , where the amide bond between hydroxyproline and 7-amido-4-methylcoumarin is cleaved by specific enzymes such as proteases or peptidases. This reaction typically occurs in buffered aqueous solutions at physiological pH, allowing researchers to monitor enzyme kinetics effectively.

Applications in Biological Research

This compound plays a significant role in various biological studies due to its specificity for enzymes involved in collagen metabolism. The ability to measure fluorescence changes allows researchers to:

- Quantify enzyme kinetics : By monitoring the rate of fluorescence increase, researchers can determine the activity levels of proteases involved in collagen degradation.

- Assess the effects of inhibitors or activators : this compound enables the evaluation of how different compounds influence enzyme activity, which is crucial for drug development and therapeutic research.

Case Studies and Research Findings

- Collagen Metabolism Studies : Research has demonstrated that this compound is effective in studying proteases that target hydroxyproline-containing peptides. For instance, studies have shown that specific proteases involved in tissue remodeling can be quantified using this substrate, aiding in understanding conditions like fibrosis and wound healing.

- Enzyme Inhibition Research : A study investigating the inhibition of collagenase activity used this compound to measure the effectiveness of various inhibitors. The results indicated that certain natural compounds could significantly reduce protease activity, highlighting potential therapeutic applications for treating fibrotic diseases.

- Fluorescent Imaging Techniques : Researchers have employed this compound in fluorescent imaging to visualize proteolytic activity within tissues. This method provides insights into spatial and temporal dynamics of enzyme activity during physiological processes such as inflammation and tissue repair.

作用机制

The mechanism of action of H-Hyp-amc involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to the modulation of various cellular processes, including signal transduction, gene expression, and metabolic pathways . The specific molecular targets and pathways involved depend on the particular application and context in which this compound is used .

相似化合物的比较

H-Hyp-amc can be compared with other similar compounds, such as:

Trans-4-hydroxyproline: A key intermediate in the synthesis of this compound, known for its role in collagen synthesis and various biological activities.

4-methyl-2-oxochromen-7-yl derivatives: Compounds with similar chromenone moieties that exhibit various biological activities, including antioxidant and anti-inflammatory properties.

This compound is unique due to its specific combination of the pyrrolidine and chromenone moieties, which confer distinct chemical and biological properties .

生物活性

H-Hyp-amc, also known as H-Hydroxyproline-7-amido-4-methylcoumarin, is a synthetic compound widely recognized for its utility in biochemical research, particularly in studying enzyme activity and specificity. This article delves into its biological activity, mechanisms of action, applications in various fields, and relevant case studies.

This compound is characterized by its fluorogenic properties, which make it an effective substrate for enzymatic assays. Upon enzymatic hydrolysis, the amide bond between L-hydroxyproline and 7-amido-4-methylcoumarin is cleaved, releasing a highly fluorescent coumarin derivative. This reaction can be quantitatively measured to assess enzymatic activity.

Table 1: Key Properties of this compound

| Property | Description |

|---|---|

| Chemical Formula | C₁₃H₁₅N₃O₄ |

| Molecular Weight | 273.28 g/mol |

| Solubility | Soluble in water and organic solvents |

| Fluorescence Emission Peak | ~460 nm |

Biological Applications

This compound has numerous applications across various scientific disciplines:

- Biochemistry : Used as a fluorogenic substrate in assays to study protease activity.

- Cell Biology : Employed in cell-based assays to monitor proteolytic processes.

- Clinical Diagnostics : Utilized to detect enzyme deficiencies or abnormalities in clinical samples.

- Pharmaceutical Research : Involved in high-throughput screening for potential enzyme inhibitors or activators.

Research Findings

Recent studies have highlighted the significance of this compound in enzyme kinetics and specificity. For instance, it has been used to investigate the activity of prolyl oligopeptidase (POP), an enzyme implicated in neurodegenerative diseases. The findings suggest that this compound can serve as a valuable tool for understanding enzyme behavior under pathological conditions.

Case Study: Prolyl Oligopeptidase Activity

A study analyzed POP activity in patients with relapsing-remitting multiple sclerosis (MS). The research demonstrated that plasma POP activity decreased with increased disability status, indicating a potential link between enzyme activity and disease progression.

- Study Findings :

Enzymatic Assays Using this compound

The enzymatic hydrolysis of this compound can be performed under physiological conditions using various proteases. The fluorescence emitted from the cleaved product allows for real-time monitoring of enzymatic reactions.

Table 2: Enzymes Tested with this compound

| Enzyme | Source | Activity Observed |

|---|---|---|

| Trypsin | Bovine pancreas | High |

| Chymotrypsin | Bovine pancreas | Moderate |

| Papain | Papaya latex | Low |

属性

IUPAC Name |

4-hydroxy-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-8-4-14(19)21-13-5-9(2-3-11(8)13)17-15(20)12-6-10(18)7-16-12/h2-5,10,12,16,18H,6-7H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWCKAVECMRKHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CC(CN3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657587 | |

| Record name | 4-Hydroxy-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77471-43-3 | |

| Record name | 4-Hydroxy-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。